2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . The compound’s unique structure allows it to penetrate the brain effectively, making it a promising candidate for therapeutic applications.
Preparation Methods
The synthesis of 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile involves several stepsThe reaction conditions often require the use of strong bases and high temperatures to achieve the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluoro and morpholine groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand the role of LRRK2 in cellular processes.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile involves the inhibition of LRRK2 kinase activity. The compound binds to the ATP-binding site of LRRK2, preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the downstream signaling pathways that are involved in the progression of Parkinson’s disease .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile include other LRRK2 inhibitors such as PF-06447475 and PF-06454589 . These compounds share a similar pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can affect their potency, selectivity, and brain penetration. The unique combination of the fluoro, morpholine, and benzonitrile groups in this compound contributes to its high potency and selectivity for LRRK2 .
Properties
Molecular Formula |
C17H14FN5O |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22) |
InChI Key |
YIDVVQGSCVWPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.